Epiprogoitrin potassium salt

Catalog No.
S12914794
CAS No.
M.F
C11H18KNO10S2
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epiprogoitrin potassium salt

Product Name

Epiprogoitrin potassium salt

IUPAC Name

potassium;[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate

Molecular Formula

C11H18KNO10S2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1

InChI Key

GAYXFCKWHSTEIK-UHFFFAOYSA-M

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]

Epiprogoitrin potassium salt is a glucosinolate compound with the chemical formula C11H18KNO10S2\text{C}_{11}\text{H}_{18}\text{KNO}_{10}\text{S}_{2} and a CAS number of 21087-74-1. It is commonly identified as 2-(S)-Hydroxy-3-butenyl glucosinolate potassium salt. This compound is primarily derived from cruciferous plants, particularly those in the Brassicaceae family, and is recognized for its role in plant defense mechanisms against herbivores and pathogens .

Typical of glucosinolates. Upon hydrolysis, it can yield isothiocyanates, which are known for their biological activities, including anti-cancer properties. The hydrolysis reaction can be catalyzed by myrosinase enzymes present in plants or gut microbiota. The general reaction can be represented as follows:

Epiprogoitrin potassium salt+WaterMyrosinaseIsothiocyanate+Glucose\text{Epiprogoitrin potassium salt}+\text{Water}\xrightarrow{\text{Myrosinase}}\text{Isothiocyanate}+\text{Glucose}

This transformation is significant as it leads to the formation of bioactive compounds that contribute to the health benefits associated with consuming cruciferous vegetables .

Epiprogoitrin potassium salt exhibits several biological activities attributed to its hydrolysis products. Studies have shown that isothiocyanates derived from epiprogoitrin possess:

  • Anticancer Properties: They can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity: Isothiocyanates demonstrate effectiveness against a range of bacteria and fungi.
  • Anti-inflammatory Effects: Compounds derived from epiprogoitrin have been linked to reduced inflammation in various biological models .

The synthesis of epiprogoitrin potassium salt typically involves extraction from plant materials or chemical synthesis methods. The extraction process includes:

  • Plant Material Preparation: Fresh or dried plant parts, especially from Brassica species, are used.
  • Solvent Extraction: The plant material is treated with organic solvents (e.g., methanol or ethanol) to extract glucosinolates.
  • Purification: The extract undergoes purification processes such as chromatography to isolate epiprogoitrin potassium salt.

Chemical synthesis may also be performed through multi-step organic reactions involving specific precursors, although detailed synthetic pathways are less commonly reported in literature .

Epiprogoitrin potassium salt has several applications across different fields:

  • Nutraceuticals: It is utilized in dietary supplements for its potential health benefits.
  • Pharmaceuticals: Research into its anticancer properties has led to interest in developing therapeutic agents based on its structure.
  • Agriculture: As a natural pesticide, it plays a role in integrated pest management strategies due to its plant defense mechanisms .

Interaction studies involving epiprogoitrin potassium salt focus on its effects when combined with other compounds or under different biological conditions. Research indicates that:

  • It interacts synergistically with other phytochemicals found in cruciferous vegetables, enhancing their health benefits.
  • Studies on gut microbiota reveal that it may influence the composition and activity of beneficial bacteria, potentially improving gut health and nutrient absorption .

Epiprogoitrin potassium salt shares structural and functional similarities with several other glucosinolates. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
GlucoraphaninC₁₁H₁₉NO₁₀S₂Precursor to sulforaphane, known for cancer prevention
SinigrinC₁₁H₁₅NO₁₀S₂Exhibits strong antimicrobial properties
ProgoitrinC₁₁H₁₉NO₁₀S₂Hydrolyzes to produce goitrin, affecting thyroid function
Allyl isothiocyanateC₄H₅NOSPotent antimicrobial and anticancer agent

Uniqueness of Epiprogoitrin Potassium Salt

Epiprogoitrin potassium salt is unique due to its specific hydrolysis pathway leading to distinct isothiocyanate products that may not be produced by other glucosinolates. Its structure also allows for unique interactions within biological systems, contributing to its diverse biological activities .

Glucosinolates represent a diverse class of sulfur-containing secondary metabolites that are primarily found in plants of the Brassicaceae family [1]. These compounds are characterized by their unique chemical structure consisting of a beta-thioglucose moiety linked to a sulfonated oxime group and a variable side chain derived from amino acid precursors [2]. The biosynthesis of glucosinolates, including epiprogoitrin potassium salt, occurs through a highly coordinated metabolic network that involves multiple enzymatic steps and regulatory mechanisms [1] [2].

The glucosinolate biosynthetic pathway in Brassicaceae species can be broadly divided into three sequential phases: amino acid side chain elongation, core structure formation, and secondary modification of the side chain [3]. This pathway demonstrates remarkable metabolic flexibility, as evidenced by the production of over 120 different glucosinolate structures identified across various Brassicaceae species [1]. The pathway's complexity is further highlighted by the fact that different genera within the Brassicaceae family exhibit distinct biosynthetic patterns and glucosinolate profiles [1] [4].

Recent metabolomic studies have revealed significant variations in glucosinolate profiles among different Brassicaceae genera, with these variations being closely linked to the plants' growing environments and ecological adaptations [1]. For instance, broccoli plants growing above ground show enhanced activity in the glucobrassicin pathway, while watercress growing in damp soil exhibits increased activity in the gluconasturtiin pathway [1]. These findings suggest that environmental factors play a crucial role in determining the specific glucosinolate composition within different plant species.

The tissue-specific distribution of glucosinolates varies considerably among Brassicaceae species [1]. Analysis of twelve commonly consumed Brassicaceae vegetables revealed that glucosinolate biosynthesis genes are primarily expressed in vascular tissues, particularly in phloem cells [5]. However, flavin-containing monooxygenases involved in glucosinolate modification have also been detected in endodermis-like cells in flower stalks and epidermal cells in leaves [5]. This spatial organization of biosynthetic machinery suggests that glucosinolate production is tightly regulated at the cellular level to optimize plant defense strategies.

Enzymatic Conversion Mechanisms from Precursor Compounds

The enzymatic conversion of precursor compounds to epiprogoitrin potassium salt involves a complex series of biochemical reactions catalyzed by highly specialized enzymes. The initial step in the biosynthetic pathway involves the chain elongation of methionine, which is catalyzed by branched-chain aminotransferase 4 (BCAT4) [6]. This enzyme specifically catalyzes the deamination of methionine to 2-oxo-4-methylthiobutanoic acid, representing the first committed step in aliphatic glucosinolate biosynthesis [6].

Following the initial deamination, the chain elongation process is mediated by methylthioalkylmalate synthase 1 (MAM1), which catalyzes the condensation of 2-oxo-4-methylthiobutanoic acid with acetyl-CoA [7]. The MAM1 enzyme demonstrates remarkable substrate specificity and can catalyze up to four rounds of chain elongation, producing amino acid derivatives with extended side chains [7]. Recent research has identified specific amino acid residues within MAM1 that determine the number of elongation cycles, with mutations at positions Thr257 and Gly259 significantly affecting the enzyme's iterative capacity [7].

The core structure formation phase involves several cytochrome P450 enzymes, particularly CYP79F1 and CYP79F2, which catalyze the conversion of chain-elongated amino acids to their corresponding aldoximes [8]. CYP79F1 exhibits broad substrate specificity, metabolizing mono- to hexahomomethionine and resulting in both short- and long-chain aliphatic glucosinolates [8]. In contrast, CYP79F2 shows more restricted substrate specificity, exclusively metabolizing long-chain elongated penta- and hexahomomethionines [8].

The subsequent oxidation step is catalyzed by CYP83A1, which efficiently metabolizes aliphatic oximes derived from chain-elongated homologs of methionine [9]. Biochemical characterization of recombinant CYP83A1 expressed in yeast has demonstrated its high affinity for aliphatic oximes, with significantly lower efficiency for aromatic substrates [9]. This enzyme specificity is crucial for directing metabolic flux toward aliphatic glucosinolate production.

The formation of the mature glucosinolate core structure requires the action of the C-S lyase enzyme SUR1, which catalyzes the cleavage of S-alkylthiohydroximates to form thiohydroximates [10]. Characterization of SUR1 knockout mutants has revealed that this enzyme is essential for glucosinolate biosynthesis, as mutants are completely devoid of both aliphatic and indole glucosinolates [10]. The critical role of SUR1 in auxin homeostasis has also been demonstrated, as mutants exhibit a high-auxin phenotype due to the accumulation of indole-3-acetaldoxime [10].

The final steps in core structure formation involve glucosylation and sulfonation reactions. The glucosyltransferase UGT74B1 specifically glucosylates the thiohydroximate functional group, with low Km values for phenylacetothiohydroximic acid and UDP-glucose indicating high substrate affinity [11]. The sulfotransferase enzymes of the SOT family then catalyze the final sulfonation step to produce the mature glucosinolate structure [12].

Genetic Regulation of Progoitrin/Epiprogoitrin Biosynthesis

The genetic regulation of progoitrin and epiprogoitrin biosynthesis involves a complex network of transcriptional regulators that coordinate the expression of biosynthetic genes in response to developmental and environmental cues [13]. The primary regulatory control is exerted by members of the R2R3-MYB transcription factor family, with MYB28, MYB29, and MYB76 serving as the key regulators of aliphatic glucosinolate biosynthesis [14] [15].

MYB28 functions as the master regulator of aliphatic glucosinolate biosynthesis, directly activating the expression of genes involved in all three phases of the pathway [14] [16]. Transcriptional analysis has revealed that MYB28 directly controls the activity of MAM1, CYP79F1, and CYP83A1, resulting in significantly increased glucosinolate levels in plant tissues [16]. Overexpression studies have demonstrated that MYB28 can increase glucosinolate content by up to seven-fold, while knockout mutants show severely reduced glucosinolate production [16].

MYB29 serves as a secondary regulator that works in conjunction with MYB28 to fine-tune glucosinolate production [15]. While MYB29 targets many of the same genes as MYB28, its regulatory effects are generally less pronounced [15]. The functional redundancy between MYB28 and MYB29 has been demonstrated through double knockout studies, which revealed that plants lacking both regulators are completely devoid of aliphatic glucosinolates [15].

MYB76 plays a minor but complementary role in aliphatic glucosinolate regulation, with its effects being most pronounced under specific environmental conditions [15]. The differential expression patterns of these three MYB regulators suggest that they have evolved to provide fine-tuned control over glucosinolate biosynthesis in response to varying environmental pressures [15].

The regulation of progoitrin and epiprogoitrin biosynthesis is also influenced by hormonal signaling pathways, particularly those involving jasmonic acid and auxin [13]. Jasmonic acid treatment has been shown to strongly induce the expression of MYB28 and its target genes, suggesting that glucosinolate biosynthesis is part of the plant's wound response system [13]. The integration of hormonal signals with transcriptional regulation allows plants to rapidly adjust their glucosinolate production in response to biotic and abiotic stress conditions.

Recent research has identified specific genes involved in the regulation of progoitrin biosynthesis in Chinese kale, with BocODD1 and BocODD2 serving as key regulatory enzymes [17]. Both genes showed highest expression levels in roots, followed by leaves, flowers, and stems, which correlates with the pattern of progoitrin content in these tissues [17]. Overexpression studies demonstrated that both BocODD1 and BocODD2 can increase progoitrin content by two-fold, while RNA interference lines showed more than two-fold reduction in progoitrin levels [17].

The tissue-specific regulation of glucosinolate biosynthesis involves complex interactions between transcriptional regulators and tissue-specific factors [18]. Analysis of glucosinolate accumulation patterns has revealed that biosynthesis and turnover are coordinated according to nutrient availability, with sulfur and nitrogen limitation resulting in distinct changes in glucosinolate profiles [18]. This nutrient-dependent regulation suggests that glucosinolate biosynthesis is integrated with primary metabolism to balance resource allocation between growth and defense.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering strategies for enhanced epiprogoitrin production have focused on multiple approaches, including overexpression of biosynthetic genes, manipulation of transcriptional regulators, and optimization of metabolic flux through the glucosinolate pathway [3] [19]. These approaches have shown considerable promise for increasing glucosinolate production in both plant and microbial systems.

One of the most successful approaches has been the overexpression of key biosynthetic enzymes, particularly those involved in the rate-limiting steps of the pathway [3]. Overexpression of MAM1 has been shown to increase the production of long-chain aliphatic glucosinolates, while overexpression of CYP79F1 and CYP79F2 can enhance the conversion of amino acid precursors to aldoximes [8]. The flavin-containing monooxygenase FMO GS-OX1 has been particularly targeted for engineering, as its overexpression can result in almost complete conversion of methylthioalkyl glucosinolates to methylsulfinylalkyl glucosinolates, with approximately five-fold increases in specific glucosinolate levels [20].

Transcriptional engineering approaches have focused on manipulating the expression of MYB transcription factors to enhance glucosinolate production [16] [19]. Overexpression of MYB28 has been shown to significantly increase the expression of multiple biosynthetic genes simultaneously, resulting in coordinated upregulation of the entire pathway [16]. This approach has proven particularly effective because it addresses multiple potential bottlenecks in the pathway rather than focusing on individual enzymes.

Recent advances in CRISPR-based gene editing have opened new possibilities for precise metabolic engineering of glucosinolate pathways [21] [22]. CRISPR/Cas9-mediated editing of AOP2 genes in Chinese kale has been shown to alter aliphatic glucosinolate side-chain metabolic flux and enhance glucoraphanin content [21]. These targeted modifications allow for precise control over glucosinolate composition without affecting other metabolic pathways.

Heterologous expression systems have emerged as powerful platforms for glucosinolate production, offering greater control over expression levels and metabolic flux [23] [19]. Engineering of benzylglucosinolate production in Saccharomyces cerevisiae has demonstrated the feasibility of producing glucosinolates in microbial systems, with genome-engineered strains showing 8.4-fold higher yields compared to plasmid-based systems [23]. Optimization of these systems through overexpression of entry point genes and alleviation of metabolic bottlenecks has resulted in up to 2.4-fold increases in production levels [23].

The application of directed evolution approaches has shown remarkable success in optimizing glucosinolate biosynthetic pathways [24]. Evolution-guided optimization strategies that combine targeted genome-wide mutagenesis with selection for high-producing variants have achieved 22- to 36-fold increases in target metabolite production [24]. These approaches harness the power of natural selection to identify optimal pathway configurations that would be difficult to predict rationally.

Metabolic pathway balancing represents another crucial aspect of engineering enhanced glucosinolate production [18] [19]. Coordination of glucosinolate biosynthesis with primary metabolism is essential to ensure adequate supply of precursors and cofactors while maintaining cellular viability [18]. Studies have shown that nutrient availability, particularly sulfur and nitrogen, significantly affects glucosinolate production, suggesting that engineering approaches must consider the broader metabolic context [18].

The integration of multiple engineering strategies has proven most effective for achieving substantial increases in glucosinolate production [19]. Combined approaches that involve overexpression of biosynthetic genes, manipulation of transcriptional regulators, and optimization of precursor supply have resulted in synergistic effects that exceed the sum of individual modifications [19]. These integrated strategies represent the most promising avenue for developing commercially viable systems for epiprogoitrin production.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

427.00091960 g/mol

Monoisotopic Mass

427.00091960 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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